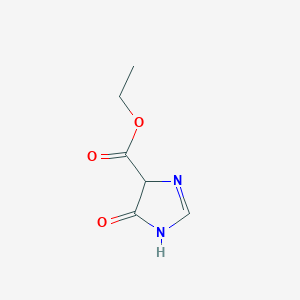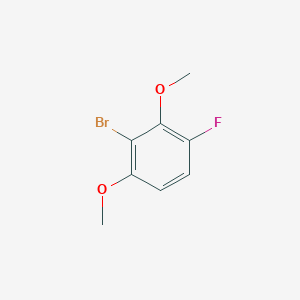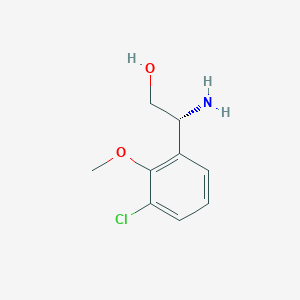
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields Its structure consists of an amino group, a chloro-substituted methoxyphenyl ring, and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination with a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with efficient mixing and temperature control.
Continuous Flow Amination: Employing continuous flow reactors for the amination step to enhance yield and purity.
Chiral Resolution: Implementing chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer in high enantiomeric excess.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the chloro group or further reduce the amino group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: NaBH4 or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) in polar solvents.
Major Products Formed
Oxidation: Formation of 3-chloro-2-methoxybenzaldehyde or 3-chloro-2-methoxybenzoic acid.
Reduction: Formation of 2-amino-2-(3-chloro-2-methoxyphenyl)ethanol.
Substitution: Formation of 2-amino-2-(3-substituted-2-methoxyphenyl)ethanol derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-2-(3-chloro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(2R)-2-amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methoxy groups influences its interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
OZLKFPHGOKUPQA-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=CC=C1Cl)[C@H](CO)N |
SMILES canónico |
COC1=C(C=CC=C1Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



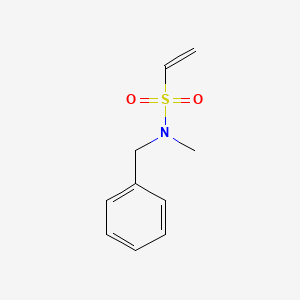
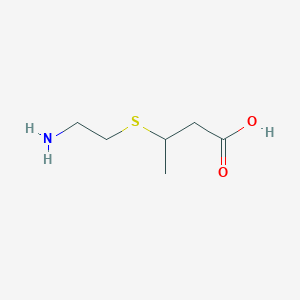

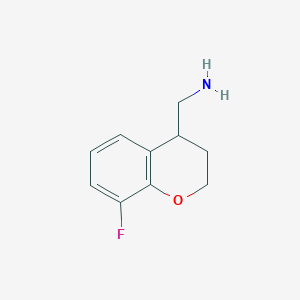
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)
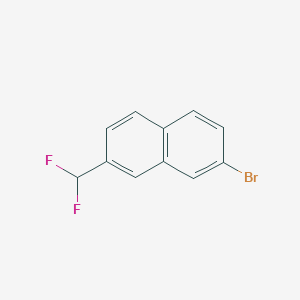
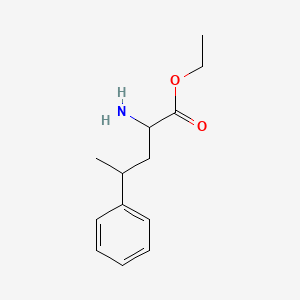
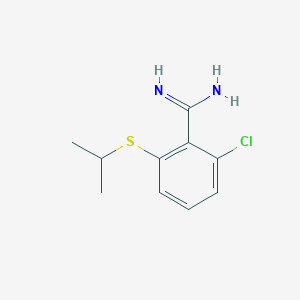
![Tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperazine-1-carboxylate](/img/structure/B13566476.png)

amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
